molecular formula C13H13NO3 B2980268 3-p-Tolyl-isoxazole-5-carboxylic acid ethyl ester CAS No. 377062-62-9

3-p-Tolyl-isoxazole-5-carboxylic acid ethyl ester

Cat. No. B2980268
CAS RN: 377062-62-9
M. Wt: 231.251
InChI Key: QVTSWNIDYMQSIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-p-Tolyl-isoxazole-5-carboxylic acid ethyl ester” is a chemical compound that has been studied for its various properties . It is an isoxazole derivative, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Synthesis Analysis

The synthesis of this compound involves the palladium hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate . The isoxazole substrate was prepared by NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water . The synthesis process involves a domino process, consisting of deoxygenation to the 5-methylisoxazole derivative followed by reductive opening of the isoxazole ring .


Molecular Structure Analysis

The molecular structure of “3-p-Tolyl-isoxazole-5-carboxylic acid ethyl ester” is complex, with multiple reducible sites in the molecule, namely the benzylic-like position and the isoxazole N–O bond .


Chemical Reactions Analysis

The chemical reactions involving “3-p-Tolyl-isoxazole-5-carboxylic acid ethyl ester” are interesting. Under certain conditions, ethyl (Z)-2-amino-4-oxo-2-pentanoate is obtained as the only product . This suggests a possible competition between the two reducible sites in the molecule .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Isoxazoles are commonly found in commercially available drugs, making them a privileged scaffold for drug discovery. Researchers have explored metal-free synthetic routes to synthesize isoxazoles due to the drawbacks associated with metal-catalyzed reactions (e.g., high costs, toxicity, and waste generation). Notably, the in situ formation of ethoxycarbonyl formonitrile oxide from ethyl 2-chloro-2-(hydroxyimino)acetate followed by reaction with dipolarophiles yields ester-functionalized isoxazoles . These compounds can be further modified to enhance their pharmacological properties.

Antitubercular Activity

Recent studies have investigated isoxazole carboxylic acid methyl esters for their antitubercular potential. Some derivatives exhibited minimal inhibition against Staphylococcus aureus, indicating specificity toward Mycobacterium tuberculosis (Mtb) . The presence of specific functional groups (e.g., halogen moiety at m-/p- position and methoxy group at o- position) influenced their anti-TB potency .

Palladium Hydrogenation

Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, a close analog of our compound, has been studied for its palladium hydrogenation behavior. The molecule’s reducible sites (benzylic-like position and isoxazole N–O bond) create a competitive scenario during hydrogenation reactions .

Safety and Hazards

Isoxazole derivatives can be harmful by inhalation, in contact with skin, and if swallowed . They may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

Future Directions

The future directions for the study of “3-p-Tolyl-isoxazole-5-carboxylic acid ethyl ester” and similar compounds involve the development of new eco-friendly synthetic strategies . There is also a need to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .

properties

IUPAC Name

ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-16-13(15)12-8-11(14-17-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTSWNIDYMQSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.